molecular formula C15H8N4O5 B2705118 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946281-41-0

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2705118
CAS No.: 946281-41-0
M. Wt: 324.252
InChI Key: VTFAUZZDPDSEHS-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It is commonly found in many commercially available drugs and is of immense importance due to its wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The isoxazole ring system is a five-membered heterocyclic ring structure consisting of nitrogen and oxygen atoms in positions 1, 2, and is used in the synthesis of pharmaceuticals .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can vary widely depending on the specific compound. For example, N-(isoxazol-5-yl)benzenesulfonamide has a boiling point of 410.4±37.0 °C (Predicted), a density of 1.450±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of 5.94±0.10 (Predicted) .

Scientific Research Applications

Synthetic Chemistry Applications

Auxiliary-Directed Palladium-Catalyzed C-H Bond Activation : Research demonstrates the use of isoxazole and oxadiazole moieties in the auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives. This methodology facilitates the selective and efficient arylation and alkylation, leading to various γ-substituted non-natural amino acids. The use of 5-methylisoxazole-3-carboxamide (MICA) as a directing group highlights the synthetic utility of isoxazole derivatives in constructing complex molecules (Pasunooti et al., 2015).

Reactivity and Rearrangements : Studies on the reactivity of isoxazolo[4,5-c]coumarin with benzoyl chloride reveal insights into preparative 1,2,4-oxadiazole–oxazole rearrangements. This work showcases the versatility of these compounds in undergoing transformations under varied conditions, leading to novel compound classes (Sosnovskikh et al., 2011).

Solid-phase Synthesis of Diheterocyclic Compounds : The solid-phase synthesis approach for creating libraries of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds underscores the potential of these frameworks in combinatorial chemistry and drug discovery. This methodology highlights the efficiency of generating diverse molecules for potential applications in medicinal chemistry (Quan & Kurth, 2004).

Biological Evaluation Applications

Antioxidant and Antimicrobial Activities : Research into Schiff bases containing the indole moiety and their derivatives, including those with isoxazole and oxadiazole structures, has shown promising antioxidant and antimicrobial activities. This suggests the potential of these compounds in the development of new therapeutic agents with diverse biological activities (Saundane & Mathada, 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards of isoxazole compounds can vary widely depending on the specific compound. For example, some isoxazole compounds may cause skin burns and eye damage, and may cause respiratory irritation .

Future Directions

In view of their enormous significance, it is always imperative to develop new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O5/c20-12(9-7-8-3-1-2-4-10(8)22-14(9)21)17-15-19-18-13(23-15)11-5-6-16-24-11/h1-7H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFAUZZDPDSEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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